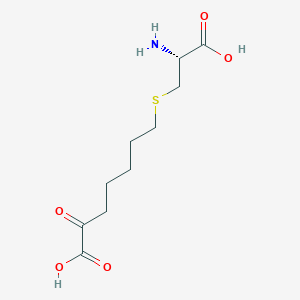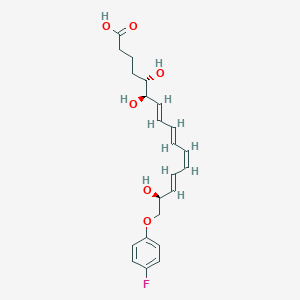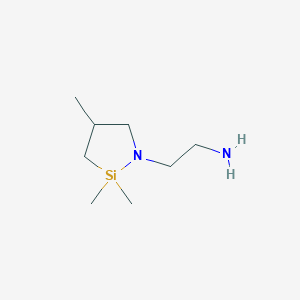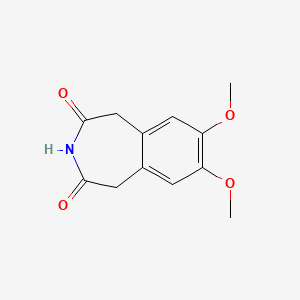
O-Des(2-dimethylaminoethyl)-O-methyl Itopride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmetramadol, also known as O-desmethyltramadol (O-DSMT), is an opioid analgesic and the main active metabolite of tramadol . Tramadol is demethylated by the liver enzyme CYP2D6 to desmetramadol in the same way as codeine .
Synthesis Analysis
Tramadol is demethylated by the liver enzyme CYP2D6 to desmetramadol . This process is similar to the variation in effects seen with codeine, where individuals who have a less active form of CYP2D6 will tend to have reduced analgesic effects from tramadol .
Molecular Structure Analysis
The IUPAC name for Desmetramadol is 3-(2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol . Its molecular formula is C15H23NO2 and its molar mass is 249.354 g·mol−1 .
Chemical Reactions Analysis
Desmetramadol is metabolized in the liver into the active metabolite N, O-didesmethyltramadol via CYP3A4 and CYP2B6 . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite N, O-didesmethyltramadol by CYP2D6 .
Wissenschaftliche Forschungsanwendungen
Research on Microfluidic Applications
Recent advances in microfluidic technology have opened up potential applications for compounds like “O-Des(2-dimethylaminoethyl)-O-methyl Itopride” in the generation and stabilization of double emulsions. These emulsions can encapsulate both hydrophilic and hydrophobic bioactives, which is promising for targeted drug delivery systems .
Wirkmechanismus
Target of Action
O-Des(2-dimethylaminoethyl)-O-methyl Itopride, also known as Desmetramadol, is an opioid analgesic and the main active metabolite of tramadol . Its primary targets are the μ-opioid receptors , where it acts as a G-protein biased full agonist . It shows comparatively far lower affinity for the δ- and κ-opioid receptors .
Mode of Action
Desmetramadol interacts with its targets, the μ-opioid receptors, by binding to them and inducing an analgesic effect . It also acts as an antagonist of the serotonin 5-HT 2C receptor, at pharmacologically relevant concentrations, via competitive inhibition .
Biochemical Pathways
The activation of μ-opioid receptors by Desmetramadol leads to downstream signaling that causes dopamine and norepinephrine release . The 5-HT 2C receptors, which are inhibited by Desmetramadol, regulate dopamine release in various regions of the brain, including the striatum, prefrontal cortex, nucleus accumbens, hippocampus, hypothalamus, and amygdala .
Pharmacokinetics
Desmetramadol is metabolized in the liver into the active metabolite N, O-didesmethyltramadol via CYP3A4 and CYP2B6 . Its elimination half-life is 6-8 hours . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite N, O-didesmethyltramadol by CYP2D6 .
Result of Action
The molecular and cellular effects of Desmetramadol’s action include pain relief due to its analgesic effect, and potential anti-depressant properties due to its inhibition of the 5-HT 2C receptor . The mix of both the parent compound and metabolites contributes significantly to the complex pharmacological profile of tramadol .
Action Environment
The action, efficacy, and stability of Desmetramadol can be influenced by environmental factors such as the individual’s metabolic rate and the activity of their CYP2D6 enzyme . Individuals who have a less active form of CYP2D6 will tend to have reduced analgesic effects from tramadol .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for O-Des(2-dimethylaminoethyl)-O-methyl Itopride involves the reaction of Itopride with 2-dimethylaminoethyl chloride followed by methylation of the resulting product.", "Starting Materials": [ "Itopride", "2-dimethylaminoethyl chloride", "Sodium hydroxide", "Methyl iodide", "Diethyl ether", "Water" ], "Reaction": [ "Itopride is dissolved in diethyl ether and sodium hydroxide is added to the solution.", "2-dimethylaminoethyl chloride is added dropwise to the solution and the mixture is stirred for several hours.", "The resulting product is extracted with diethyl ether and washed with water.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The residue is dissolved in methanol and methyl iodide is added to the solution.", "The mixture is stirred for several hours and the product is isolated by filtration.", "The product is washed with methanol and dried under vacuum." ] } | |
CAS-Nummer |
331239-23-7 |
Produktname |
O-Des(2-dimethylaminoethyl)-O-methyl Itopride |
Molekularformel |
C₁₇H₁₉NO₄ |
Molekulargewicht |
301.34 |
Synonyme |
3,4-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide; 3,4-Dimethoxy-N-(4-methoxybenzyl)benzamide; Itopride Impurity_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1144949.png)

